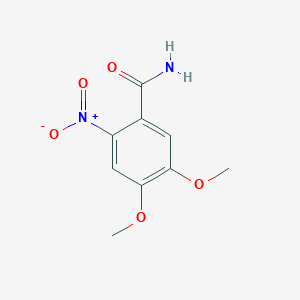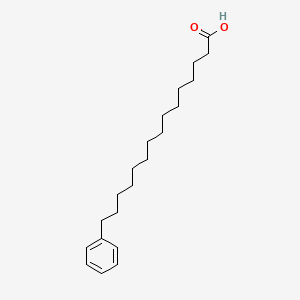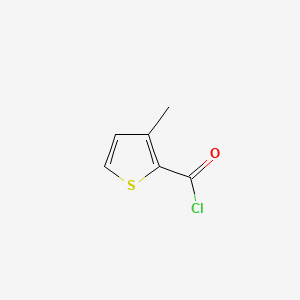![molecular formula C12H14OSi B1586892 2-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-58-1](/img/structure/B1586892.png)
2-[(Trimethylsilyl)ethynyl]benzaldehyde
Vue d'ensemble
Description
2-[(Trimethylsilyl)ethynyl]benzaldehyde is a useful reactant for the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It is an important raw material and intermediate used in organic synthesis, Pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
This compound can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(Trimethylsilyl)ethynyl]benzaldehyde include a density of 1.0±0.1 g/cm3, boiling point of 266.3±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.4±3.0 kJ/mol, flash point of 114.9±25.1 °C, index of refraction of 1.515, molar refractivity of 61.6±0.4 cm3 .Applications De Recherche Scientifique
Organic Synthesis
“2-[(Trimethylsilyl)ethynyl]benzaldehyde” is a versatile compound that can be used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of other compounds .
Catalyst in Organic Reactions
This compound has also been used as a catalyst in organic synthesis reactions . Its unique structure allows it to facilitate a variety of chemical reactions, making it a valuable tool in the field of organic chemistry.
Synthesis of Polymers
“2-[(Trimethylsilyl)ethynyl]benzaldehyde” can be used in the synthesis of polymers . The ethynyl group in the compound can participate in polymerization reactions, leading to the formation of complex polymer structures.
Dye Synthesis
The compound has been used in the synthesis of dyes . The benzaldehyde moiety in the compound can interact with various colorants to produce a wide range of dyes with different properties.
Pharmaceutical Applications
“2-[(Trimethylsilyl)ethynyl]benzaldehyde” has been used in the synthesis of pharmaceuticals . Its unique structure allows it to be incorporated into various drug molecules, potentially enhancing their therapeutic effects.
Protein Structure and Function Studies
In addition, “2-[(Trimethylsilyl)ethynyl]benzaldehyde” has been used in the study of the structure and function of proteins . The compound can interact with proteins in specific ways, providing insights into their structure and function.
Drug Metabolism Studies
“2-[(Trimethylsilyl)ethynyl]benzaldehyde” has also been used in the study of drug metabolism . It can be incorporated into drug molecules and used to track their metabolic pathways in the body.
Agrochemical Synthesis
Finally, “2-[(Trimethylsilyl)ethynyl]benzaldehyde” has been used in the synthesis of agrochemicals . Its unique structure allows it to be incorporated into various agrochemical molecules, potentially enhancing their effectiveness.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-trimethylsilylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROGCMISRBINQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377988 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)ethynyl]benzaldehyde | |
CAS RN |
77123-58-1 | |
| Record name | 2-[2-(Trimethylsilyl)ethynyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77123-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Trimethylsilyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


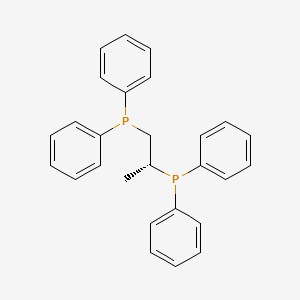
![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)
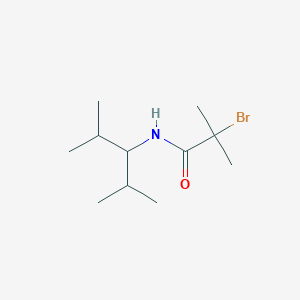
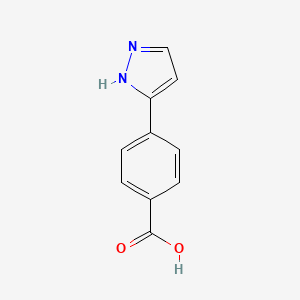
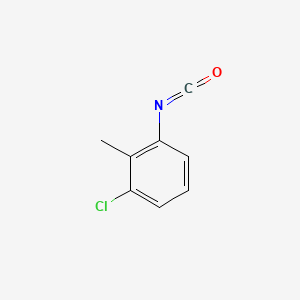

![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
